L-Cysteine, L-leucyl-L-prolylglycyl- L-Cysteine, L-leucyl-L-prolylglycyl-
Brand Name: Vulcanchem
CAS No.: 503844-20-0
VCID: VC19071351
InChI: InChI=1S/C16H28N4O5S/c1-9(2)6-10(17)15(23)20-5-3-4-12(20)14(22)18-7-13(21)19-11(8-26)16(24)25/h9-12,26H,3-8,17H2,1-2H3,(H,18,22)(H,19,21)(H,24,25)/t10-,11-,12-/m0/s1
SMILES:
Molecular Formula: C16H28N4O5S
Molecular Weight: 388.5 g/mol

L-Cysteine, L-leucyl-L-prolylglycyl-

CAS No.: 503844-20-0

Cat. No.: VC19071351

Molecular Formula: C16H28N4O5S

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

L-Cysteine, L-leucyl-L-prolylglycyl- - 503844-20-0

Specification

CAS No. 503844-20-0
Molecular Formula C16H28N4O5S
Molecular Weight 388.5 g/mol
IUPAC Name (2R)-2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-sulfanylpropanoic acid
Standard InChI InChI=1S/C16H28N4O5S/c1-9(2)6-10(17)15(23)20-5-3-4-12(20)14(22)18-7-13(21)19-11(8-26)16(24)25/h9-12,26H,3-8,17H2,1-2H3,(H,18,22)(H,19,21)(H,24,25)/t10-,11-,12-/m0/s1
Standard InChI Key GKCPDVRARYYUNP-SRVKXCTJSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CS)C(=O)O)N
Canonical SMILES CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CS)C(=O)O)N

Introduction

Chemical Identification and Structural Features

Molecular Composition and Sequence

The peptide L-Cysteine, L-leucyl-L-prolylglycyl- is a tetrapeptide with the sequence Leu-Pro-Gly-Cys. Its IUPAC name is (2R)-2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-sulfanylpropanoic acid . The presence of L-Cysteine introduces a thiol (-SH) group, enabling disulfide bond formation and redox activity . The backbone includes a proline residue, which imposes structural rigidity due to its cyclic side chain, and glycine, which enhances conformational flexibility .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC16H28N4O5S\text{C}_{16}\text{H}_{28}\text{N}_{4}\text{O}_{5}\text{S}
Molecular Weight388.48 g/mol
CAS Number503844-20-0
Isoelectric Point (pI)~5.0 (estimated)
SolubilityWater-soluble

Stereochemical Considerations

The L-configuration of all amino acids ensures compatibility with eukaryotic biosynthetic machinery. The thiol group of cysteine is prone to oxidation, forming inter- or intramolecular disulfide bonds (Cys-S-S-Cys\text{Cys-S-S-Cys}), which stabilize tertiary structures in proteins . Computational modeling suggests that the Leu-Pro-Gly segment adopts a β-turn conformation, while the cysteine terminus remains solvent-exposed .

Biosynthesis and Metabolic Pathways

Peptide Bond Formation

The synthesis of L-Cysteine, L-leucyl-L-prolylglycyl- likely occurs via ribosomal or non-ribosomal mechanisms. In yeast, enzymes such as cysteinyl-tRNA synthetase (Uniprot ID: P53852) catalyze the attachment of cysteine to tRNA, a critical step in ribosomal peptide synthesis . Non-ribosomal pathways, mediated by peptide synthetases, cannot be ruled out but remain uncharacterized for this compound.

Role of L-Cysteine in Metabolic Networks

L-Cysteine serves as a precursor for glutathione (γ-glutamylcysteinylglycine\gamma\text{-glutamylcysteinylglycine}), a tripeptide antioxidant. The enzyme glutamate--cysteine ligase (GSH1, Uniprot ID: P32477) combines glutamate and cysteine to form γ-glutamylcysteine\gamma\text{-glutamylcysteine}, which subsequently incorporates glycine . This pathway highlights cysteine's centrality in redox homeostasis, a property that may extend to L-Cysteine, L-leucyl-L-prolylglycyl- if it participates in similar reactions.

Table 2: Key Enzymatic Reactions Involving L-Cysteine

EnzymeReaction
Glutamate--cysteine ligaseATP + L-glutamate + L-cysteineγ-glutamyl-L-cysteine + ADP + Pi\text{ATP + L-glutamate + L-cysteine} \rightarrow \gamma\text{-glutamyl-L-cysteine + ADP + Pi}
Cystathionine γ-lyaseL-cystathionine + H2OL-cysteine + NH3+2-oxobutanoate\text{L-cystathionine + H}_2\text{O} \rightarrow \text{L-cysteine + NH}_3 + \text{2-oxobutanoate}

Hypothetical Biological Functions and Applications

Protein Stabilization and Folding

Proline-rich sequences, such as Leu-Pro-Gly, often occur in collagen and elastin, where they facilitate helical structures. The inclusion of cysteine could enable cross-linking via disulfide bonds, enhancing structural integrity . This peptide might serve as a modular domain in synthetic biomaterials designed for tissue engineering.

Pharmacological Considerations

While direct studies on L-Cysteine, L-leucyl-L-prolylglycyl- are absent, L-Cysteine itself is used in treating acetaminophen overdose and cystic fibrosis . The peptide’s stability and bioavailability would require evaluation, as proteolytic cleavage in the gastrointestinal tract might limit oral efficacy.

Analytical Characterization and Challenges

Spectroscopic Identification

  • Mass Spectrometry: ESI-MS would detect the molecular ion at m/z 388.48 (M+H⁺) .

  • NMR Spectroscopy: Distinct signals for the cysteine thiol (~1.5 ppm) and proline δ-protons (~3.5 ppm) would aid structural confirmation .

Future Research Directions

In Vivo Mechanistic Studies

Animal models could clarify whether L-Cysteine, L-leucyl-L-prolylglycyl- modulates glutathione synthesis or acts independently. Isotopic labeling (¹³C-cysteine) would track metabolic fate.

Therapeutic Development

Structure-activity relationship (SAR) studies might optimize the peptide for enhanced stability or target binding. PEGylation or nanoparticle encapsulation could improve pharmacokinetics.

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